2-Methylpentane-2-thiol

Description

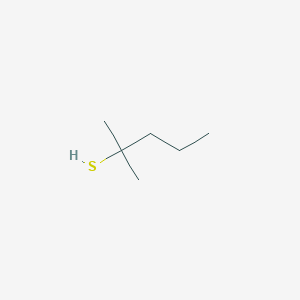

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUXQQTXICTKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167561 | |

| Record name | 2-Methylpentane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-97-2, 26544-02-5 | |

| Record name | 2-Methyl-2-pentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentane-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Hexanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-hexanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpentane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylpentane-2-thiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ9KLW85B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylpentane-2-thiol CAS number 1633-97-2

An In-depth Technical Guide to 2-Methylpentane-2-thiol (CAS 1633-97-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1633-97-2), a tertiary thiol of significant industrial interest. This document delineates its fundamental chemical and physical properties, explores viable synthetic pathways with mechanistic insights, details its primary applications, and outlines robust analytical methodologies for its characterization. Furthermore, it consolidates critical safety, handling, and toxicological information essential for laboratory and industrial settings. This guide is intended for researchers, chemists, and professionals in chemical synthesis and drug development who require a detailed, application-oriented understanding of this compound.

Compound Identification and Chemical Structure

This compound, also known as tert-hexyl mercaptan, is an organosulfur compound classified as a tertiary thiol.[1][2] The presence of a sulfhydryl (-SH) group attached to a tertiary carbon atom defines its chemical reactivity and physical characteristics, most notably its potent and distinct odor.[1]

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Methyl-2-pentanethiol, tert-Hexanethiol, t-Hexyl Mercaptan, 1,1-Dimethylbutyl hydrosulfide[1][2]

The structural arrangement consists of a five-carbon pentane chain with a methyl group and a thiol group both bonded to the second carbon atom.[1] This branched, tertiary structure is key to its properties, influencing its stability, steric hindrance in reactions, and its characteristic odor profile.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. It is a colorless liquid with limited water solubility, a direct consequence of its hydrophobic alkyl chain.[1] Its volatility and strong odor are defining characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 118.24 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong, unpleasant, garlic-like | [1] |

| Boiling Point | ~150.9 °C (estimate) | [3][4] |

| Density | ~0.841 g/cm³ (estimate) | [3][4] |

| Solubility | Limited in water; Soluble in organic solvents | [1] |

| Vapor Pressure | Data not readily available | |

| XLogP3-AA | 2.4 | [2][5] |

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. The NIST Chemistry WebBook is an authoritative source for such data, including mass spectrometry and gas chromatography information.[6]

-

Mass Spectrometry (MS): GC-MS analysis reveals a distinct fragmentation pattern that can be used for identification.

-

Infrared Spectroscopy (IR): The IR spectrum would show a characteristic S-H stretching vibration, which is typically weak and found in the region of 2550-2600 cm⁻¹.

Synthesis and Mechanistic Considerations

The synthesis of tertiary thiols like this compound presents unique challenges compared to primary or secondary thiols, primarily due to the steric hindrance around the tertiary carbon center and the potential for elimination side reactions.[3][7] However, several viable synthetic routes exist, most commonly involving the addition of hydrogen sulfide (H₂S) to a corresponding alkene or the substitution of a tertiary alcohol.

Synthesis via Acid-Catalyzed Addition of H₂S to an Alkene

A prevalent and industrially scalable method is the acid-catalyzed addition of hydrogen sulfide to a branched alkene, such as 2-methyl-1-pentene or 2-methyl-2-pentene. This reaction follows Markovnikov's rule, which dictates that the proton (H⁺) adds to the carbon with more hydrogen atoms, while the nucleophile (in this case, the H₂S or its conjugate base HS⁻) adds to the more substituted carbon, leading to the formation of a stable tertiary carbocation intermediate.[6][8]

Causality: The choice of a strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like an ion-exchange resin) is critical.[9][10] The acid protonates the alkene's double bond, preferentially forming the more stable tertiary carbocation. This high-energy intermediate is then rapidly trapped by the sulfur nucleophile, driving the reaction towards the desired tertiary thiol product.

Caption: Workflow for the synthesis of this compound.

Representative Laboratory Protocol: Synthesis from 2-Methyl-1-pentene

Disclaimer: This protocol is a representative methodology and must be adapted and optimized. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: Equip a pressure-rated glass reactor with a magnetic stirrer, a gas inlet, a thermocouple, and a pressure gauge. Cool the reactor to -10 °C using a cryostat.

-

Reactant Charging: Carefully charge the reactor with 2-methyl-1-pentene (1.0 eq). Add a catalytic amount of a strong, non-nucleophilic acid like Amberlyst-15 resin (previously dried).

-

H₂S Addition: Evacuate the reactor and backfill with nitrogen. Carefully condense a slight excess of hydrogen sulfide (H₂S, ~1.2 eq) into the cooled reactor. Causality: Performing the reaction at low temperature and under pressure is necessary to maintain the highly volatile H₂S in the liquid phase, maximizing its concentration and facilitating the reaction.

-

Reaction: Slowly warm the sealed reactor to room temperature and then heat to 40-50 °C. Monitor the internal pressure. The reaction is typically complete within 4-8 hours, indicated by the stabilization of pressure.

-

Workup: Cool the reactor to 0 °C and slowly vent the excess H₂S through a scrubber containing a bleach or caustic solution. Quench the reaction mixture by adding cold, dilute sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by fractional distillation under vacuum to yield pure this compound. Causality: Distillation is an effective purification method due to the difference in boiling points between the starting alkene, the thiol product, and any potential disulfide byproducts.

Core Applications and Industrial Relevance

The distinct and potent odor of this compound is its most commercially significant property, leading to its primary application as a gas odorant.

Odorant for Natural Gas and LPG

Natural gas and liquefied petroleum gas (LPG) are naturally odorless.[11] For safety, regulations mandate the addition of a powerful odorant to allow for the detection of leaks at concentrations well below the lower explosive limit.[11][12] Thiols, particularly tertiary thiols like tert-butyl mercaptan and tert-hexyl mercaptan, are ideal for this purpose.[11][12]

Trustworthiness: The selection of an odorant is a self-validating system based on several criteria:

-

Odor Impact: It must have a strong, universally recognized "gassy" or unpleasant smell.

-

Volatility: It must co-vaporize with the gas under various temperatures and pressures, ensuring its presence in both liquid and gas phases.

-

Chemical Stability: It should not react with pipeline materials or other gas components.[12]

-

Distinctiveness: The odor should be unique and not easily confused with common household or industrial smells.

Tertiary thiols are often preferred over primary or secondary thiols because they are less prone to oxidation into disulfides, which have a lower odor impact.[1]

Intermediate in Chemical Synthesis

The sulfhydryl group is a versatile functional handle in organic synthesis. This compound can serve as a nucleophile in various reactions.[1]

-

Nucleophilic Substitution: It can react with alkyl halides to form thioethers.

-

Thiol-Ene Reactions: It can participate in radical or base-catalyzed additions across double bonds.

-

Protecting Group Chemistry: While less common for this specific thiol, the -SH group can be used to protect other functional groups.

Its role in drug development is not prominent; however, it can be used as a building block for creating larger molecules with potential biological activity, where the bulky tertiary-hexyl group can impart specific steric and lipophilic properties.[4]

Analytical Methodologies

Accurate identification and quantification of this compound, especially at trace levels in gas streams or as a component in a reaction mixture, requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for this purpose.[1][2][5][13]

Protocol: GC-MS Analysis of Volatile Thiols

Expertise: The analysis of volatile sulfur compounds (VSCs) is challenging due to their reactivity and potential for adsorption onto analytical surfaces.[2] This protocol incorporates best practices to mitigate these issues.

-

Sample Preparation (Gas Phase): For gas samples (e.g., odorized natural gas), use a gas-tight syringe to inject a known volume directly into the GC inlet. Alternatively, for trace analysis, pre-concentration using Solid-Phase Microextraction (SPME) with a fiber coated with Carboxen/PDMS is highly effective.[1][13][14]

-

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C, hold for 2 minutes. Causality: This temperature program allows for the separation of highly volatile compounds at the beginning of the run while ensuring that heavier components are eluted later.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: Identify this compound by its retention time relative to a known standard. Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion (M⁺) at m/z 118 should be observable, along with characteristic fragments resulting from alpha-cleavage.

Sources

- 1. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. leah4sci.com [leah4sci.com]

- 7. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gdscorp.com [gdscorp.com]

- 12. arkema.com [arkema.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylpentane-2-thiol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methylpentane-2-thiol (tert-hexyl mercaptan), a tertiary thiol of significant interest in various chemical and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and methodologies pertinent to the handling, characterization, and application of this compound. The guide covers its structural and physical properties, spectral data, reactivity, and safety considerations, underpinned by references to authoritative sources.

Introduction

This compound, also known by synonyms such as tert-hexyl mercaptan, is an organosulfur compound with the chemical formula C₆H₁₄S.[1] As a tertiary thiol, the sulfhydryl (-SH) group is attached to a tertiary carbon, a structural feature that imparts distinct reactivity compared to its primary and secondary thiol isomers.[2] This compound is a colorless liquid characterized by a strong, unpleasant odor, typical of many thiols, often described as reminiscent of rotten cabbage or garlic.[3] Its pronounced scent has led to its use as an odorant for detecting leaks in natural gas.[3] Beyond this application, its unique chemical properties make it a subject of interest in organic synthesis and as a model compound in petroleum chemistry.[2] This guide aims to consolidate the available scientific data on this compound to facilitate its effective and safe use in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to comprehending the properties and reactivity of this compound.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1633-97-2 | [1] |

| Molecular Formula | C₆H₁₄S | [1] |

| Molecular Weight | 118.24 g/mol | [1] |

| Synonyms | 2-Methyl-2-pentanethiol, tert-Hexanethiol, t-Hexyl Mercaptan, tert-Hexylthiol | [1] |

| InChI | InChI=1S/C6H14S/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3 | [3] |

| InChIKey | ISUXQQTXICTKOV-UHFFFAOYSA-N | [3] |

| SMILES | CCCC(C)(C)S | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [3] |

| Odor | Strong, unpleasant (garlic-like, rotten cabbage) | [3] |

| Boiling Point | 123.90 °C (estimated at 760 mmHg) | [4] |

| Melting Point | -113.76 °C (estimate) | [5] |

| Density | 0.835 g/cm³ at 25 °C | [6] |

| Solubility in Water | 220.3 mg/L at 25 °C (estimated) | [4] |

| Solubility in Organic Solvents | Soluble | [3] |

| Vapor Pressure | 15.8 mmHg at 25 °C (estimated) | [4] |

| Flash Point | 20.0 °C (68.0 °F) (estimated) | [4] |

| logP (o/w) | 3.010 (estimated) | [4] |

Spectroscopic Data

Spectroscopic data is indispensable for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) is expected at m/z 118, corresponding to the molecular weight of the compound.[1] As a tertiary thiol, fragmentation is likely to occur at the C-S bond and the C-C bonds adjacent to the tertiary carbon. The fragmentation of tertiary alcohols, which are structurally analogous, often results in the absence or very low intensity of the molecular ion peak. Common fragmentation patterns for thiols involve the loss of the -SH group or alkyl fragments.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. The most notable absorptions are from the S-H and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2550 | S-H stretch | Weak |

| 2940-2880 | C-H stretch (in CH₂ and CH₃ groups) | Strong |

| 1480-1365 | C-H bend (in CH₂ and CH₃ groups) | Strong |

Note: The S-H stretching vibration is typically weak and can sometimes be difficult to observe. A vapor phase IR spectrum is available through PubChem.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The thiol proton (-SH) typically appears as a broad singlet. The chemical shifts of the alkyl protons are influenced by their proximity to the electron-withdrawing sulfur atom.

Predicted ¹³C NMR Data: The carbon NMR spectrum would reveal the number of unique carbon environments. Due to the molecule's structure, six distinct carbon signals are anticipated. The carbon atom bonded to the sulfur atom would be shifted downfield compared to the other alkyl carbons.

Reactivity and Chemical Behavior

The chemical behavior of this compound is largely dictated by the presence of the tertiary thiol group.

-

Oxidation: Like other thiols, it can be oxidized. Mild oxidizing agents typically convert it to the corresponding disulfide (di-tert-hexyl disulfide).[3]

-

Nucleophilicity: The sulfur atom possesses lone pairs of electrons, making it a potent nucleophile, especially in its deprotonated thiolate form.[2] It can participate in nucleophilic substitution reactions.

-

Acidity: Thiols are generally more acidic than their alcohol counterparts.[8] The thiol proton can be removed by a strong base to form a thiolate anion, which is an even stronger nucleophile.

-

Michael Addition: As a nucleophile, it can undergo Michael addition to α,β-unsaturated carbonyl compounds.[2]

Safety and Handling

This compound is a flammable liquid and vapor.[6] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Use only in a well-ventilated area or outdoors.[6]

-

Wear protective gloves, eye protection, and face protection.[6]

-

Avoid breathing mist or vapors.[6]

-

Ground and bond container and receiving equipment to prevent static discharge.[6]

In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[6] For eye contact, rinse cautiously with water for several minutes.[6]

Experimental Protocols

Determination of Thiol Group Presence and Concentration using Ellman's Test

This protocol is a standard method for the quantification of sulfhydryl groups and can be adapted for this compound.

Caption: Workflow for the determination of thiol concentration using Ellman's Test.

Materials:

-

This compound

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare the DTNB solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

-

Prepare the sample solution: Accurately weigh and dissolve this compound in an appropriate solvent that is miscible with the reaction buffer (e.g., ethanol or a mixed solvent system). Prepare a series of dilutions if necessary.

-

Reaction: In a cuvette, mix a known volume of the sample solution with the DTNB solution and the reaction buffer. A typical ratio would be 50 µL of sample, 100 µL of DTNB solution, and 850 µL of reaction buffer.

-

Incubation: Allow the reaction to proceed at room temperature for 15 minutes. The solution will develop a yellow color due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion.

-

Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer. Use a blank solution (containing all components except the thiol) to zero the instrument.

-

Calculation: The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.[4]

Justification of Steps:

-

The reaction is performed at a slightly alkaline pH (8.0) to ensure the deprotonation of the thiol to the more nucleophilic thiolate, which readily reacts with DTNB.

-

The 15-minute incubation period allows the reaction to go to completion.

-

The absorbance is measured at 412 nm, which is the wavelength of maximum absorbance for the TNB anion.

Conclusion

This compound is a tertiary thiol with a distinct set of physicochemical properties that make it a valuable compound in various scientific and industrial contexts. Its characteristic odor, reactivity profile governed by the tertiary thiol group, and its physical properties have been well-documented. This guide has synthesized key data on its identification, physical and chemical properties, spectroscopic characteristics, reactivity, and safe handling procedures. The provided experimental protocol for thiol quantification offers a practical methodology for its characterization in a laboratory setting. A comprehensive understanding of these properties is essential for its effective and safe utilization in research and development endeavors. Further research to obtain and publish experimental NMR data would be a valuable addition to the scientific literature on this compound.

References

-

The Good Scents Company. (n.d.). 2-methyl pentane-2-thiol. Retrieved from [Link]

-

Airgas. (2015). Safety Data Sheet: Flammable Liquid Mixture. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-pentanethiol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pentanethiol, 2-methyl- (CAS 1633-97-2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-pentanethiol - Spectral Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanethiol, 2-methyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanethiol, 2-methyl- - Phase change data. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of 2-methylpentane fragmentation pattern. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpentane. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanethiol, 2-methyl- - Gas Chromatography. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Pentanethiol (FDB020872). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2-methylpentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Pearson+. (2015). Reactions of Thiols. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentanethiol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

-

Study.com. (n.d.). 2-Methylpentane (C6H14) has the mass spectrum shown. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-methylpentane. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanethiol, 2-methyl- - Gas phase thermochemistry data. Retrieved from [Link]

-

Chemsrc. (2025). 2-Pentanethiol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared: Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1-Hexanethiol (FDB019456). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpentane. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884) [hmdb.ca]

- 2. bmglabtech.com [bmglabtech.com]

- 3. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 4. broadpharm.com [broadpharm.com]

- 5. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scribd.com [scribd.com]

- 7. 2-Methyl-2-pentanethiol | C6H14S | CID 74213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. whitman.edu [whitman.edu]

2-Methylpentane-2-thiol IUPAC name and synonyms

An In-Depth Technical Guide to 2-Methylpentane-2-thiol: Properties, Synthesis, and Applications

Introduction

This compound, a tertiary mercaptan, is an organosulfur compound with significant industrial and laboratory applications. Its unique structural characteristics—a branched hydrocarbon chain coupled with a reactive thiol group—define its chemical behavior and utility. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its nomenclature, physicochemical properties, reactivity, synthesis, and safety protocols. The narrative emphasizes the causal relationships behind its properties and the rationale for handling procedures, ensuring a deep and practical understanding of this versatile chemical.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and effective research. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules, which provide an unambiguous descriptor of its molecular structure.

The IUPAC name for this compound is This compound [1][2][3]. This name is derived by identifying the longest carbon chain (pentane), noting the position of the thiol (-SH) group on the second carbon, and the presence of a methyl (-CH3) group also on the second carbon.

Due to its history and common usage in commerce and literature, it is also known by several synonyms. Understanding these synonyms is crucial when consulting older literature or commercial catalogs.

Table 1: Identifiers and Synonyms for this compound

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 1633-97-2 | [1][3][4][5] |

| Molecular Formula | C6H14S | [1][3][4] |

| Common Synonyms | 2-Methyl-2-pentanethiol, tert-Hexanethiol, T-Hexyl Mercaptan, 1,1-Dimethylbutyl hydrosulfide | [1][4] |

| EC Number | 216-651-0 | [2] |

| PubChem CID | 74213 | [1][2] |

The structure features a tertiary carbon atom bonded to the sulfhydryl group, which sterically hinders the thiol and influences its reactivity compared to primary or secondary thiols.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, from reaction media to biological environments. These properties are a direct consequence of its molecular structure. The presence of the sulfhydryl group imparts the characteristic strong, unpleasant odor typical of thiols, while the six-carbon aliphatic chain governs its solubility and volatility.[4]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Comments / Source |

| Molecular Weight | 118.24 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Odor | Strong, unpleasant (rotten cabbage or garlic-like) | A characteristic feature of low molecular weight thiols, making it useful as an odorant.[4] |

| Boiling Point | ~150.86°C (estimate) | [6] |

| Melting Point | ~ -113.76°C (estimate) | [6] |

| Solubility | Soluble in organic solvents; limited solubility in water | The hydrophobic C6 hydrocarbon chain dominates, limiting aqueous solubility.[4] |

Synthesis and Reactivity

General Synthesis of Tertiary Thiols

While specific, detailed synthesis procedures for this compound are proprietary or sparsely published, a common and illustrative laboratory-scale method for creating tertiary thiols involves the reaction of a corresponding tertiary alcohol with hydrogen sulfide in the presence of an acid catalyst.

Experimental Protocol: Conceptual Synthesis via Tertiary Alcohol

-

Reactor Setup: A high-pressure reactor is charged with the starting material, 2-methyl-2-pentanol.

-

Catalyst Introduction: An acid catalyst, such as a supported solid acid or a strong mineral acid, is introduced into the reactor. The choice of catalyst is critical to favor the substitution reaction over elimination (dehydration) of the alcohol.

-

Reactant Addition: The reactor is sealed and pressurized with hydrogen sulfide (H₂S). This step must be conducted in a well-ventilated fume hood with appropriate H₂S detection due to its extreme toxicity.

-

Reaction Conditions: The mixture is heated to drive the reaction. The temperature and pressure are optimized to maximize yield and minimize side products.

-

Workup and Purification: Upon completion, the reactor is cooled, and the excess H₂S is carefully vented. The crude product is then washed to remove the catalyst and unreacted starting materials, followed by fractional distillation to yield pure this compound.

Key Reactivity

The chemistry of this compound is dominated by the nucleophilicity and redox activity of the thiol group.

-

Nucleophilic Substitution: The thiol is a potent nucleophile and can participate in various substitution reactions.[4]

-

Oxidation to Disulfides: A hallmark reaction of thiols is their oxidation to disulfides. This reaction is readily reversible, a property that is fundamental to many biological systems (e.g., glutathione) and material science applications. The oxidation of this compound yields di-tert-hexyl disulfide. This can be achieved with mild oxidizing agents like iodine or even air, particularly in the presence of a metal catalyst.[4]

Caption: Oxidation of this compound to its disulfide.

Applications in Research and Industry

The utility of this compound stems from its distinct odor and the reactivity of its thiol group.

-

Odorant for Natural Gas: Due to its intense and unpleasant smell, it is used as an odorant in otherwise odorless natural gas, serving as a critical safety measure to help detect leaks.[4]

-

Chemical Intermediate: It serves as a versatile building block in organic synthesis.[4] The thiol group can be used to introduce sulfur into larger molecules or can be transformed into other functional groups.

-

Polymer and Material Science: Thiols are widely used in the synthesis of polymers and as chain-transfer agents in radical polymerization to control molecular weight.

Relevance in Drug Development

While this compound is not an active pharmaceutical ingredient (API) itself, its core functional group, the thiol, is of profound importance in medicinal chemistry and drug development.[7]

-

Thiol-Containing Drugs: Many approved drugs contain a thiol group, which can act as a metal chelator, an antioxidant, or a nucleophile that covalently binds to a biological target.

-

Mucoadhesion: The modification of biopolymers with thiol groups ("thiolation") is a well-established strategy to enhance the mucoadhesive properties of drug delivery systems, prolonging their residence time on mucosal surfaces for improved drug absorption.[8]

-

Synthetic Building Block: Compounds like this compound can serve as starting materials or intermediates for the synthesis of more complex APIs. The tertiary nature of the thiol group offers specific steric and electronic properties that can be exploited by medicinal chemists to fine-tune the structure and activity of a lead compound.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to instill a culture of safety. This compound is a hazardous chemical that requires strict adherence to safety protocols. Its primary hazards are flammability and irritation.[9]

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Statement | Source |

| Flammable Liquids | H226 | Flammable liquid and vapor | [9] |

| Skin Irritation | H315 | Causes skin irritation | [9] |

| Eye Irritation | H319 | Causes serious eye irritation | [9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [9] |

Safe Handling Protocol

The following workflow is a self-validating system, where each step is designed to mitigate a specific, known risk.

Caption: Safe handling workflow for this compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[9]

-

Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[9]

Storage

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed and bonded to prevent static discharge.[9]

References

-

PubChem. (n.d.). 2-Methyl-2-pentanethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanethiol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pentanethiol, 2-methyl- (CAS 1633-97-2). Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanethiol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of thiol in drug development. Retrieved from [Link]

-

Puri, V., Sharma, A., Kumar, P., & Singh, I. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Polymers, 12(8), 1803. Retrieved from [Link]

Sources

- 1. 2-Methyl-2-pentanethiol | C6H14S | CID 74213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 2-Pentanethiol, 2-methyl- [webbook.nist.gov]

- 4. CAS 1633-97-2: 2-Methyl-2-pentanethiol | CymitQuimica [cymitquimica.com]

- 5. 2-Pentanethiol, 2-methyl- [webbook.nist.gov]

- 6. 1633-97-2 CAS MSDS (2-METHYL-2-PENTANETHIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Signature of 2-Methylpentane-2-thiol: A Comprehensive Analytical Guide

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of organosulfur compounds is a critical checkpoint. 2-Methylpentane-2-thiol (C₆H₁₄S, CAS No. 1633-97-2), a tertiary thiol, presents a unique analytical challenge due to the presence of a quaternary carbon and a reactive sulfhydryl group.[1][2] This guide provides an in-depth exploration of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular architecture of this compound.

As professionals in the field, we understand that data is more than just numbers; it's a narrative. The choice of solvent, the ionization technique, and the specific NMR experiment are all deliberate decisions made to unravel a molecule's story. This document moves beyond a simple recitation of spectral peaks to explain the why—the underlying chemical principles that dictate the spectral output. The protocols and interpretations herein are designed to be self-validating, providing a robust framework for researchers engaged in the characterization of thiols and related molecules.

Molecular Structure and Analytical Overview

A logical starting point for any spectroscopic analysis is a clear visualization of the target molecule and the analytical workflow. The structure of this compound, with its distinct chemical environments, is the foundation for interpreting the resulting spectra.

Caption: Molecular structure of this compound with atom numbering.

The subsequent sections will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS, correlating each signal and fragment to this specific molecular topology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like this compound, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals five distinct proton environments for this compound. The chemical shift of each proton is primarily influenced by the electronegativity of the neighboring sulfur atom and the overall alkyl structure. The predicted spectrum is characterized by signals exclusively in the upfield (alkane) region.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Label (Fig. 1) | Protons | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |

|---|---|---|---|---|---|

| H-S | 1H | ~1.5 - 2.0 | Singlet (s) | N/A | The thiol proton is typically a broad singlet; its chemical shift can vary with concentration and temperature. |

| H-α | 3H | ~1.35 | Singlet (s) | N/A | Methyl protons on the quaternary carbon (C2) are deshielded by the adjacent sulfur atom. No adjacent protons to couple with. |

| H-3 | 2H | ~1.55 | Triplet (t) | ~7.5 Hz | Methylene protons adjacent to the quaternary carbon, coupled to the two protons on C4. |

| H-4 | 2H | ~1.45 | Sextet | ~7.5 Hz | Methylene protons coupled to protons on both C3 and C5. |

| H-5 | 3H | ~0.90 | Triplet (t) | ~7.5 Hz | Terminal methyl protons, least affected by the sulfur atom, showing a typical alkyl chemical shift. |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

A key feature in the ¹H NMR of a thiol is the signal for the sulfhydryl proton (H-S). This peak is often broad and does not couple with adjacent protons. Its identity can be confirmed by a D₂O shake experiment, where the labile thiol proton exchanges with deuterium, causing the signal to disappear from the spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the molecule's lack of symmetry, all six carbon atoms are chemically non-equivalent and should produce six distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Label (Fig. 1) | Carbon Type | Predicted δ (ppm) | Rationale |

|---|---|---|---|

| C1 | CH₃ | ~14.2 | Terminal methyl carbon, furthest from the sulfur atom. |

| C2 | Quaternary (C-S) | ~48.0 | The quaternary carbon bonded to sulfur is significantly deshielded. |

| Cα | CH₃ | ~30.0 | Methyl carbon also bonded to the quaternary center, deshielded by proximity to sulfur. |

| C3 | CH₂ | ~47.5 | Methylene carbon adjacent to the quaternary center. |

| C4 | CH₂ | ~17.5 | Methylene carbon in the propyl chain. |

| C5 | CH₃ | ~25.5 | Terminal methyl carbon of the propyl chain. |

Note: Predicted values are based on standard chemical shift tables and spectral data for structurally similar compounds like 2-methylpentane and other tertiary thiols.[3][4]

The most downfield signal is expected from the quaternary carbon (C2) directly attached to the electronegative sulfur atom. The remaining alkyl carbons appear in the typical upfield region.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to ensure an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024-2048 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying key functional groups. In this compound, the most diagnostic absorptions are those associated with the S-H and C-H bonds.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Interpretation |

|---|---|---|---|

| ~2570 | S-H stretch | Weak | This is the hallmark absorption for a thiol functional group. Its weakness is characteristic. |

| 2960-2870 | C-H stretch | Strong | Aliphatic C-H stretching from the methyl (CH₃) and methylene (CH₂) groups. |

| 1465 | C-H bend | Medium | Asymmetric bending of the methyl groups. |

| 1375 | C-H bend | Medium | Symmetric bending (umbrella mode) of the methyl groups. This peak may be split due to the gem-dimethyl group. |

The most crucial peak for identification is the weak S-H stretch near 2570 cm⁻¹. While other absorptions confirm the presence of an alkane backbone, this specific band provides definitive evidence of the thiol group.[5]

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat thin film.

-

Methodology:

-

Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, electron ionization (EI) is a standard technique that induces characteristic fragmentation.

Table 4: Major Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Interpretation |

|---|---|---|---|

| 118 | [C₆H₁₄S]⁺˙ | Molecular Ion (M⁺˙) | Corresponds to the molecular weight of the parent molecule.[2] |

| 85 | [M - SH]⁺ | [C₆H₁₁]⁺ | Loss of the sulfhydryl radical (•SH), a common fragmentation for thiols. |

| 73 | [C₃H₉S]⁺ | [(CH₃)₂C-SH]⁺ | Alpha-cleavage with loss of a propyl radical (•C₃H₇). |

| 57 | [C₄H₉]⁺ | [tert-butyl]⁺ | Cleavage of the C-C bond beta to the sulfur atom, leading to a stable tert-butyl cation. |

| 43 | [C₃H₇]⁺ | [propyl]⁺ | This is a common fragment from the propyl chain. |

The fragmentation of this compound is dictated by the stability of the resulting carbocations and radicals. The presence of the tertiary carbon and the sulfur atom directs the cleavage pathways.

Sources

- 1. CAS 1633-97-2: 2-Methyl-2-pentanethiol | CymitQuimica [cymitquimica.com]

- 2. 2-Pentanethiol, 2-methyl- [webbook.nist.gov]

- 3. C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Natural occurrence of branched-chain volatile sulfur compounds

An In-Depth Technical Guide to the Natural Occurrence of Branched-Chain Volatile Sulfur Compounds

Abstract

Branched-chain volatile sulfur compounds (VSCs) represent a pivotal class of molecules that, despite their often trace concentrations, exert a profound influence on the aroma and flavor profiles of a diverse array of natural products, from fruits and beverages to cheeses. Their sensory impact is remarkable, characterized by extremely low odor detection thresholds, often in the nanogram-per-liter range.[1] The biosynthesis of these compounds is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—and the intricate metabolic pathways of sulfur-containing amino acids like methionine and cysteine.[2][3] This guide provides a comprehensive exploration of the natural occurrence of branched-chain VSCs, detailing their biosynthetic origins, their significance in key food and beverage matrices, and the advanced analytical methodologies required for their robust identification and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, biotechnology, and drug development who require a deep technical understanding of these potent aroma compounds.

The Genesis of Branched-Chain Volatile Sulfur Compounds: A Biosynthetic Overview

The formation of branched-chain VSCs is not a direct, dedicated pathway but rather an elegant intersection of primary metabolic routes, primarily the catabolism of BCAAs and sulfur-containing amino acids.[2][4][5] Understanding this genesis is critical to controlling or enhancing their presence in various applications.

The Carbon Skeleton: Branched-Chain Amino Acid (BCAA) Catabolism

The journey begins with the three essential BCAAs: leucine, isoleucine, and valine. Their catabolism, which initiates in the mitochondria of organisms from bacteria to plants and yeast, provides the fundamental carbon framework for the resulting volatile compounds.[6][7] The initial two steps are common for all three BCAAs:[7][8]

-

Reversible Transamination: The first step is the removal of the amino group, catalyzed by a branched-chain aminotransferase (BCAT) enzyme.[7][8] This reaction transfers the amino group to α-ketoglutarate, producing glutamate and the corresponding branched-chain α-keto acid (BCKA).[8]

-

Irreversible Oxidative Decarboxylation: The BCKAs are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][7][8] This reaction yields branched-chain acyl-CoA esters, which are precursors to a variety of metabolites, including volatile compounds.[7]

The Introduction of Sulfur: The Role of Cysteine and Methionine

The incorporation of the sulfur atom, which defines these compounds as VSCs, is a critical step mediated by sulfur donor molecules and specific enzymatic activities.

-

Methionine Degradation: In many microorganisms, such as yeast, L-methionine degradation is a significant source of VSCs.[2] This can occur via a transamination pathway, forming 4-methylthio-2-oxobutyric acid, a precursor to methanethiol, which can then participate in further reactions.[2]

-

Cysteine-S-Conjugate β-Lyases: A crucial enzymatic activity for releasing potent thiols comes from cysteine S-conjugate β-lyases.[9][10] These pyridoxal 5'-phosphate-dependent enzymes catalyze the β-elimination of cysteine S-conjugates.[9][10][11] In this mechanism, a non-volatile, odorless precursor (a cysteine conjugate) is cleaved to release a highly potent and volatile thiol, along with pyruvate and ammonia.[9][11] This enzymatic release from non-volatile precursors is a key reason for the development of specific aromas during processes like fermentation.

The convergence of BCAA-derived carbon skeletons with sulfur donors from cysteine or methionine metabolism, often facilitated by yeast or microbial enzymes, leads to the formation of branched-chain VSCs.

Caption: Simplified biosynthetic pathway of branched-chain VSCs.

Natural Occurrence and Sensory Significance

Branched-chain VSCs are found across a wide range of natural systems, where they often act as key aroma compounds, defining the characteristic scent of the product. Their importance is magnified by their exceptionally low perception thresholds.[12]

In Fermented Beverages

Yeast metabolism during fermentation is a primary driver for the production of branched-chain VSCs in alcoholic beverages.[13]

-

Beer: In brewing, these compounds, often called polyfunctional thiols, contribute desirable fruity, tropical, and citrus notes.[12] They can originate from sulfur compounds present in hops, which are then released and transformed by yeast during fermentation.[12][13] For example, 4-methyl-4-sulfanylpentan-2-one (4MSP), with its characteristic boxwood or blackcurrant aroma, is a well-known hop-derived thiol.[1] The concentration of precursor BCAAs can influence the final aroma profile.[14]

-

Wine: The aroma of wine is significantly shaped by VSCs.[15] Yeast strains metabolize precursors from grape must, including BCAAs and sulfur-containing amino acids, to produce a complex bouquet of volatile compounds.[14][16] Non-Saccharomyces yeasts, in particular, have been shown to enhance the production of certain thiols and esters, contributing to the fruity and floral character of the wine.[17] For example, co-inoculation of Metschnikowia pulcherrima with Saccharomyces cerevisiae can improve the concentration of 4MSP in Verdejo wine.[17]

In Fruits and Other Foods

-

Fruits: Fruits produce a vast array of volatile organic compounds (VOCs) that define their flavor, with many derived from BCAAs.[3][18] While branched-chain esters are the most common, thioesters and other sulfur-containing volatiles have also been identified.[18][19] In total, 127 unique branched-chain volatile compounds have been identified across 106 different types of edible fruits, highlighting the widespread nature of this metabolic pathway.[18]

-

Roasted Coffee: The roasting process generates a complex mixture of aroma compounds. 3-Mercapto-3-methylbutyl formate is a character-impact compound in roasted coffee, imparting a distinct "catty" and roasty aroma at an extremely low odor threshold of 2-5 ng/kg.[20]

-

Cheese: The enzymatic degradation of L-methionine by yeasts like Yarrowia lipolytica is essential for the development of typical cheese flavor, leading to the formation of various VSCs.[2]

| Compound Name | Aroma Descriptor(s) | Natural Source(s) |

| 4-Methyl-4-sulfanylpentan-2-one (4MSP) | Boxwood, Blackcurrant, Catty | Hops, Beer, Wine[1][17] |

| 3-Mercapto-3-methylbutyl formate | Catty, Roasty, Fruity, Herbal | Roasted Coffee[20][21][22] |

| 3-Sulfanyl-4-methylpentan-1-ol (3S4MP) | Grapefruit, Rhubarb | Hops, Beer[23] |

| S-Methylthioesters (e.g., S-methylthiohexanoate) | Pineapple, Hoppy | Hops, Beer[24] |

| 2-Methyl-3-furanethiol | Roasted meat | Beer (from hops)[24] |

Analytical Methodologies for Trace-Level Detection

The analysis of branched-chain VSCs is a significant challenge due to their chemical properties and low concentrations in complex food matrices.[1] Key challenges include their high reactivity, volatility, and presence at trace to ultra-trace levels (ng/L).[1]

Causality in Method Selection: The Need for Specificity and Concentration

A robust analytical method must overcome the aforementioned challenges. The causality behind a successful workflow is twofold:

-

Selective Isolation: The target thiols must be selectively separated from the complex sample matrix (e.g., wine, beer) which contains thousands of other compounds.

-

Sufficient Concentration: The isolated compounds must be concentrated to a level detectable by analytical instrumentation.

This necessitates a multi-step approach, beginning with specialized sample preparation.

Step-by-Step Experimental Protocol: A Validated Workflow

The following protocol outlines a self-validating system for the quantification of polyfunctional thiols in a beverage matrix like beer or wine, based on established methodologies.[23][25]

Objective: To accurately quantify target branched-chain VSCs (e.g., 4MSP, 3S4MP) in a beer sample.

Materials:

-

Beer sample

-

Deuterated internal standards corresponding to each analyte

-

Silver ion (Ag+) solid-phase extraction (SPE) cartridges[23][25]

-

Elution and wash solvents (e.g., methanol, acetonitrile, water)

-

Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

Methodology:

-

Sample Preparation & Spiking:

-

Degas the beer sample via ultrasonication.

-

To a 10 mL aliquot of beer, add a precise amount of the deuterated internal standard solution. This is a critical self-validating step; the internal standard experiences the same losses as the analyte during extraction, allowing for accurate correction.

-

Add thioglycerol to the sample. This acts as an analyte protectant, preventing the highly reactive thiols from binding irreversibly to surfaces or oxidizing during sample prep.[23][25]

-

-

Selective Solid-Phase Extraction (SPE):

-

Condition the silver ion SPE cartridge according to the manufacturer's protocol.

-

Load the prepared beer sample onto the cartridge. The silver ions form labile, reversible coordination bonds with the sulfur atom in the thiols, selectively retaining them while other matrix components pass through.[26]

-

Wash the cartridge with appropriate solvents to remove non-specifically bound compounds.

-

Elute the captured thiols using a solvent mixture capable of disrupting the silver-sulfur bond.

-

-

Analysis by GC-MS/MS:

-

Inject the eluate into the GC-MS/MS system. The gas chromatograph separates the individual volatile compounds based on their boiling points and chemical properties.

-

The tandem mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides two layers of specificity, dramatically reducing chemical noise and allowing for highly sensitive and accurate quantification well below the compounds' odor thresholds.[23][25]

-

-

Quantification:

-

Construct a calibration curve using standards of known concentration.

-

Calculate the analyte concentration in the original sample by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Caption: A typical analytical workflow for branched-chain VSCs.

Conclusion and Future Perspectives

The natural occurrence of branched-chain VSCs is a testament to the complex interplay of primary metabolic pathways. Originating from the catabolism of BCAAs and sulfur-containing amino acids, these compounds are defining aroma components in numerous foods and beverages. Their significance in high-value products like beer, wine, and coffee continues to drive research into their formation and control.

Future research should focus on:

-

Precursor Identification: Elucidating the full range of non-volatile S-conjugate precursors in raw materials like hops and grapes.

-

Enzymatic Discovery: Identifying and characterizing novel yeast or bacterial enzymes with high efficiency for releasing desirable thiols.

-

Metabolic Engineering: Modifying fermentation organisms to enhance or suppress specific pathways to achieve a target aroma profile.

A deeper molecular understanding of these potent volatiles will continue to empower scientists and producers to craft products with enhanced and consistent sensory characteristics.

References

-

Vermeulen, C., Lejeune, I., Tran, T., & Collin, S. (2006). Volatile Sulfur Compounds in Hops and Residual Concentrations in Beer—A Review. Journal of the American Society of Brewing Chemists. [Link]

-

Pardon, M. (2022). Volatile Sulfur Compounds in Hops and Residual Concentrations in Beer - A Review. ResearchGate. [Link]

-

Ferchichi, M., et al. (2007). Involvement of a Branched-Chain Aminotransferase in Production of Volatile Sulfur Compounds in Yarrowia lipolytica. Applied and Environmental Microbiology. [Link]

-

Neumaker, C. (2024). Sulphur compounds in brewing. Neumaker. [Link]

-

Collin, S., et al. (2003). Volatile Sulfur Compounds in Hops and Residual Concentrations in Beer—A Review. Semantic Scholar. [Link]

-

Hieronymus, S. (2016). The Elemental Stench of Sulfur. All About Beer. [Link]

-

Chen, L., Capone, D. L., & Jeffery, D. W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules. [Link]

-

Colantonio, V., & Tieman, D. (2022). Branched-Chain Volatiles in Fruit: A Molecular Perspective. Frontiers in Plant Science. [Link]

-

Rossouw, D. (2016). The impact of branched chain and aromatic amino acids on fermentation kinetics and aroma biosynthesis by wine yeast Saccharomyces cerevisiae. IVES Technical Reviews. [Link]

-

Sief, S. (2022). Analysis of polyfunctional thiols in beer : Developing a novel method of extraction and analysis using GC-FID. FAO AGRIS. [Link]

-

Takazumi, K., et al. (2017). Quantitation Method for Polyfunctional Thiols in Hops (Humulus lupulus L.) and Beer Using Specific Extraction of Thiols and Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]

-

Takazumi, K., et al. (2017). Quantitation Method for Polyfunctional Thiols in Hops (Humulus lupulus L.) and Beer Using Specific Extraction of Thiols and Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

-

Capone, D. L., et al. (2018). A New Quantitation Method for Polyfunctional Thiols in Hops (Humulus lupulus L.) and Beer using Specific Extraction of Thiols and Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

-

Colantonio, V., & Tieman, D. (2022). Branched-Chain Volatiles in Fruit: A Molecular Perspective. PubMed Central. [Link]

-

Colantonio, V., & Tieman, D. (2022). Categories of branched-chain volatile compounds detected in edible fruits. ResearchGate. [Link]

-

Colantonio, V., & Tieman, D. (2022). Branched-Chain Volatiles in Fruit: A Molecular Perspective. PubMed. [Link]

-

Colantonio, V., & Tieman, D. (2022). (PDF) Branched-Chain Volatiles in Fruit: A Molecular Perspective. ResearchGate. [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2008). Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. ResearchGate. [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2011). Cysteine S-conjugate β-lyases: important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. PubMed Central. [Link]

-

Liu, S. Q., et al. (2017). Synergistic Effects of Branched-chain Amino Acids and Phenylalanine Addition on Major Volatile Compounds in Wine during Alcoholic Fermentation. ResearchGate. [Link]

-

Vilela, A. (2019). Influence of Non-Saccharomyces on Wine Chemistry: A Focus on Aroma-Related Compounds. MDPI. [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2011). Cysteine S-conjugate β-lyases: important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. PubMed. [Link]

-

Stincone, A., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. PubMed Central. [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2011). Cysteine S-conjugate β-lyases. PubMed Central. [Link]

-

Cooper, A. J. L., et al. (2008). Cysteine S-conjugate beta-lyases. PubMed. [Link]

-

Carrascon, V., et al. (2017). Impact of environmental conditions in vscs production during wine fermentation by Saccharomyces cerevisiae. IVES Technical Reviews. [Link]

-

Wikipedia. (n.d.). Truffle. Wikipedia. [Link]

-

Picazo, V., et al. (2022). New Insights into the Origin of Volatile Sulfur Compounds during Wine Fermentation and Their Evolution during Aging. MDPI. [Link]

-

Neinast, M. D., et al. (2019). Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. PubMed Central. [Link]

-

Blank, I., et al. (1995). Synthesis of [2H6]-3-Mercapto-3-methylbutyl Formate to be. Imre Blank's Homepage. [Link]

-

Penta Manufacturing Company. (n.d.). 3-Mercapto-3-Methylbutyl Formate. UL Prospector. [Link]

-

FooDB. (n.d.). Showing Compound 3-Mercapto-3-methylbutyl formate (FDB015048). FooDB. [Link]

-

She, P., et al. (2019). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Mercapto-3-methylbutyl formate. PubChem. [Link]

-

Salvador-Reyes, L. A., & Lopatkin, A. J. (2019). (PDF) Branched-chain amino acid catabolism in bacteria. ResearchGate. [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 3-MERCAPTO-3-METHYLBUTYL FORMATE. FEMA. [Link]

-

Franczyk, M., et al. (2021). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. MDPI. [Link]

-

Abbas, O., et al. (2018). Analytical methods used for the authentication of food of animal origin. CRA-W. [Link]

-

Franczyk, M., et al. (2021). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Sci-Hub. [Link]

Sources

- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of a Branched-Chain Aminotransferase in Production of Volatile Sulfur Compounds in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteine S-conjugate β-lyases: important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulphur compounds in brewing — neumaker [neumaker.com.au]

- 14. ives-openscience.eu [ives-openscience.eu]

- 15. ives-openscience.eu [ives-openscience.eu]

- 16. researchgate.net [researchgate.net]

- 17. Influence of Non-Saccharomyces on Wine Chemistry: A Focus on Aroma-Related Compounds | MDPI [mdpi.com]

- 18. Frontiers | Branched-Chain Volatiles in Fruit: A Molecular Perspective [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. imreblank.ch [imreblank.ch]

- 21. ulprospector.com [ulprospector.com]

- 22. Showing Compound 3-Mercapto-3-methylbutyl formate (FDB015048) - FooDB [foodb.ca]

- 23. Quantitation Method for Polyfunctional Thiols in Hops (Humulus lupulus L.) and Beer Using Specific Extraction of Thiols and Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Odor Threshold and Sensory Properties of 2-Methylpentane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the sensory properties of 2-Methylpentane-2-thiol (CAS No. 1633-97-2), a tertiary thiol known for its potent and distinct odor profile. This document delves into the compound's chemical and physical characteristics, presents its determined odor threshold, and describes its key sensory attributes. Furthermore, a detailed, field-proven protocol for the determination of its odor threshold is provided, underpinned by established methodologies such as the Triangle Odor Bag method and ASTM E679-19. This guide is intended to be a critical resource for professionals in sensory science, flavor and fragrance chemistry, and drug development, offering both foundational knowledge and actionable experimental design.

Introduction: The Significance of this compound

This compound, also known as tert-hexyl mercaptan, is a volatile organosulfur compound that commands attention due to its exceptionally low odor threshold and potent sensory impact.[1] As a member of the thiol family, it is characterized by the presence of a sulfhydryl (-SH) group attached to a tertiary carbon.[1] This structural feature significantly influences its chemical reactivity and sensory characteristics. While often associated with strong, unpleasant odors reminiscent of rotten cabbage or garlic, such compounds are crucial in various industrial applications, including as odorants for natural gas to ensure leak detection.[1] For researchers and drug development professionals, understanding the sensory properties of thiols like this compound is paramount, as the introduction of a thiol moiety can dramatically alter the sensory profile of a parent molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application, and sensory evaluation.

| Property | Value | Source |

| CAS Number | 1633-97-2 | , |

| Molecular Formula | C₆H₁₄S | |

| Molecular Weight | 118.24 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 150.86 °C (estimate) | |

| Density | 0.8408 g/mL (estimate) | |

| Solubility | Limited in water, soluble in organic solvents |

Sensory Profile: Odor Threshold and Characteristics

The sensory impact of this compound is primarily defined by its remarkably low odor threshold and its distinct, potent aroma.

Odor Threshold

The odor threshold is the minimum concentration of a substance that can be detected by the human olfactory system. For this compound, a very low odor threshold has been reported, underscoring its high potency as an odorant.

| Odor Threshold (in air) | Method | Source |

| 0.0000048 ppm | Triangle Odor Bag Method |

This extremely low value is consistent with findings that tertiary alkanethiols exhibit significantly lower odor thresholds compared to their primary or secondary counterparts. This phenomenon is attributed to the specific steric effects of the molecule's interaction with olfactory receptors.

Sensory Descriptors

The qualitative sensory profile of this compound is consistently described as highly unpleasant and potent.

-

Primary Descriptors: Strong, unpleasant, reminiscent of rotten cabbage or garlic.[1]

-

Secondary Descriptors: Sulfuraceous, gassy.

The pronounced and often offensive nature of its odor necessitates careful handling and dilution during sensory analysis to avoid olfactory fatigue and adverse reactions from panelists.

Experimental Protocol: Determination of Odor Threshold

The following protocol outlines a robust methodology for determining the odor threshold of this compound, integrating principles from the Triangle Odor Bag method and the ASTM E679-19 standard for a forced-choice ascending concentration series.[1][2][3]

Principle